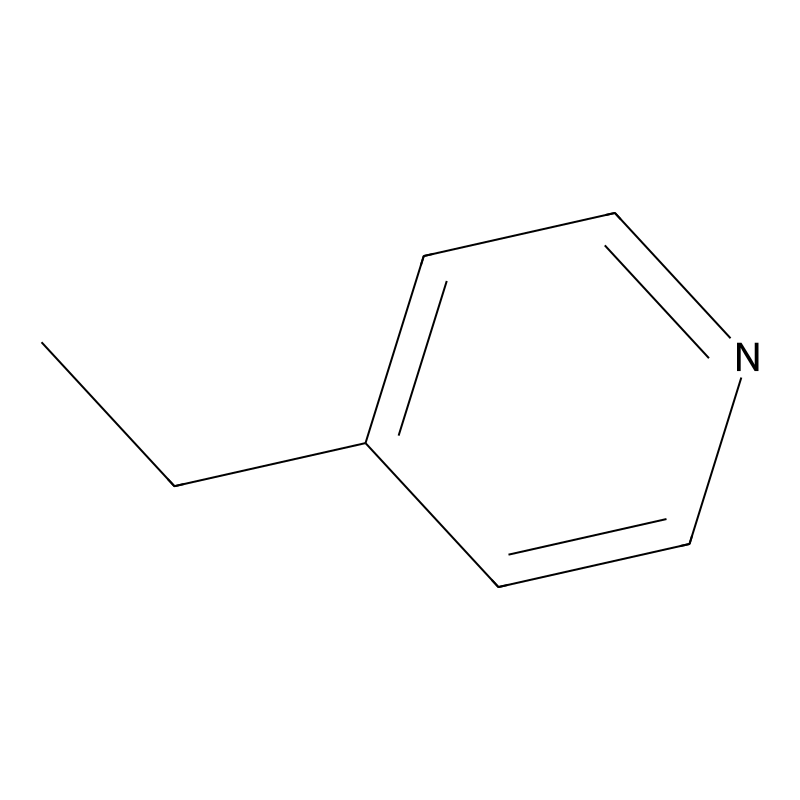4-Ethylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Catalytic Degradation of 4-Ethylpyridine in Water by Heterogeneous Photo-Fenton Process
Specific Scientific Field: Environmental Chemistry
Summary of the Application: 4-Ethylpyridine (4EP) is degraded in water using a heterogeneous photo-Fenton process. This process involves the use of hydrogen peroxide (H2O2), magnetite (Fe3O4), and ultraviolet irradiation (UV) .
Methods of Application or Experimental Procedures: The degradation of 4EP is achieved by using a combination of H2O2, Fe3O4, and UV. The operational conditions such as pH, catalyst concentration, and temperature are varied during the degradation experiments to evaluate their effects on the kinetics and efficiency of the H2O2/Fe3O4/UV oxidation .
Results or Outcomes: Under optimal conditions (100 mg/L 4EP, [H2O2] = 1000 mg/L, Fe3O4 = 40 mg/L, pH = 3 and room temperature, 300 rpm), 4EP was totally declined and more than 93% of the total organic carbon (TOC) was eliminated .
Study of the Influence of Counter-Anion Concentration on Analyte Retention
Specific Scientific Field: Analytical Chemistry
Summary of the Application: 4-Ethylpyridine is used to study the influence of counter-anion concentration on analyte retention .
4-Ethylpyridine is an organic compound with the molecular formula and a molecular weight of 107.15 g/mol. It consists of a pyridine ring substituted with an ethyl group at the 4-position. This compound appears as a clear, colorless to yellow liquid and has a characteristic odor. It is known for its stability under normal conditions but can react with strong oxidizing agents, acids, and bases .
- Alkylation: The nitrogen atom in the pyridine ring can be alkylated using alkyl halides.
- Electrophilic Substitution: The ethyl group can direct electrophilic substitution at the 2- and 6-positions of the pyridine ring.
- Reduction: It can be reduced to form corresponding amines or other derivatives.
The compound has been synthesized through methods such as heating N-ethylpyridinium iodide or reacting pyridine with ethyl iodide .
Research indicates that 4-Ethylpyridine exhibits various biological activities. It has shown potential as an antimicrobial agent, particularly against certain bacterial strains. Additionally, it may have applications in pharmacology due to its ability to interact with biological systems, although specific mechanisms are still under investigation .
4-Ethylpyridine can be synthesized through several methods:
- Heating N-Ethylpyridinium Iodide: This method involves sealing N-ethylpyridinium iodide in a tube and heating it at high temperatures (around 300°C).
- Reaction with Ethyl Iodide: Pyridine can be reacted with ethyl iodide in the presence of a base like potassium carbonate.
- Other Synthetic Routes: Variations include using different solvents and reagents, such as acetic acid or sodium hydroxide, to facilitate the reaction .
4-Ethylpyridine finds use in various fields:
- Chemical Industry: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
- Flavoring Agents: Due to its distinct odor, it is sometimes used in flavoring formulations.
- Research: Its derivatives are studied for potential applications in medicinal chemistry and materials science .
4-Ethylpyridine shares structural similarities with several other pyridine derivatives. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methylpyridine | C6H7N | Methyl group instead of ethyl; different reactivity. |
| 4-Propylpyridine | C8H11N | Propyl group increases hydrophobicity; different uses. |
| 4-Isobutylpyridine | C10H13N | Bulky isobutyl group; affects steric interactions. |
| 4-N-butylpyridine | C10H13N | Longer butyl chain; alters solubility properties. |
| 4-Pyridin-2-amine | C7H8N2 | Amino group introduces different reactivity patterns. |
Uniqueness: The ethyl substitution provides distinct chemical properties that affect its reactivity and potential applications compared to other similar compounds. Its specific interactions and biological activities also set it apart within this class of compounds .
XLogP3
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (83.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (16.13%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (16.13%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Irritant;Health Hazard
Other CAS
536-75-4
Wikipedia
Use Classification
General Manufacturing Information
Pyridine, C1-3-alkyl derivs.: INACTIVE








